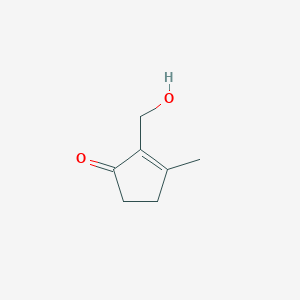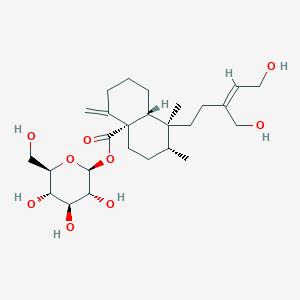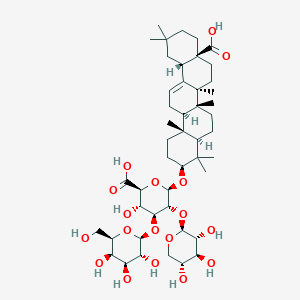
Elatoside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Elatoside A is a natural product found in Aralia elata with data available.
Aplicaciones Científicas De Investigación
Cardioprotective Effects
Elatoside A has been studied for its cardioprotective properties. Research on Elatoside C, a related compound, suggests its potential in protecting the heart from ischemia/reperfusion (I/R) injury. This protection involves the attenuation of oxidative stress, regulation of intracellular calcium homeostasis, and prevention of mitochondrial dysfunction in rat hearts subjected to I/R (Wang et al., 2015). Similarly, Elatoside C has shown protective effects against hypoxia/reoxygenation-induced apoptosis in H9c2 cardiomyocytes, suggesting its role in reducing endoplasmic reticulum stress and enhancing cell survival (Wang et al., 2014).
Anti-Inflammatory Properties
This compound and related compounds exhibit significant anti-inflammatory activities. A study on Elatoside F isolated from Aralia elata demonstrated its ability to inhibit lipopolysaccharide-induced nitric oxide production and nuclear factor κB activation in vitro, indicating its potential as an anti-inflammatory agent (Lee et al., 2009).
Neuroprotective and Anti-Neuroinflammatory Activities
Polycyclic polyprenylated acylphloroglucinol and phenolic metabolites from Hypericum elatoides, including hyperelatones, have shown neuroprotective and anti-neuroinflammatory activities. These compounds, which might be structurally related to this compound, offer potential therapeutic applications for neurological disorders (Yan et al., 2019).
Potential in Treating Atherosclerosis
Elatoside C has been explored for its protective effects against ox-LDL-induced endothelial cell injury, a key factor in the pathogenesis of atherosclerosis. This suggests that this compound may have similar vascular protective properties (Luo et al., 2017).
Antileishmanial Activity
Elatol, a compound related to this compound, showed significant antileishmanial activity, indicating the potential use of this compound in developing new treatments for Leishmaniasis (dos Santos et al., 2010).
Gastrointestinal Motility Enhancement
Elenoside, another related compound, has been found to increase gastrointestinal motility, suggesting that this compound might also have applications in treating gastrointestinal disorders (Navarro et al., 2006).
Propiedades
Fórmula molecular |
C47H74O18 |
|---|---|
Peso molecular |
927.1 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-36(65-38-31(53)28(50)23(49)20-60-38)34(33(55)35(64-40)37(56)57)63-39-32(54)30(52)29(51)24(19-48)61-39/h8,22-36,38-40,48-55H,9-20H2,1-7H3,(H,56,57)(H,58,59)/t22-,23+,24+,25-,26+,27-,28-,29-,30-,31+,32+,33-,34-,35-,36+,38-,39-,40+,44-,45+,46+,47-/m0/s1 |
Clave InChI |
DPXMETKXNWBGRI-JXPYUNSZSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |
Sinónimos |
elatoside A oleanolic acid 3-O-((xylopyranosyl(1-2))(galactopyranosyl(1-3)))glucopyranosiduronic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-amino-3-[[(2R)-2-amino-3-[2,2-bis(2-chloroethyl)hydrazinyl]-3-oxopropyl]disulfanyl]-N',N'-bis(2-chloroethyl)propanehydrazide;dihydrobromide](/img/structure/B1254421.png)
![Methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate](/img/structure/B1254422.png)
![[(1R,2R,7R,9R,10R,12S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate](/img/structure/B1254427.png)
![(E,6R)-8-[(1S,4Z,6Z,8E,10R,12R,14R,16S,17E,20R,21R,22S,24S,26R,27E,31E,34S,36S,40R)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B1254428.png)

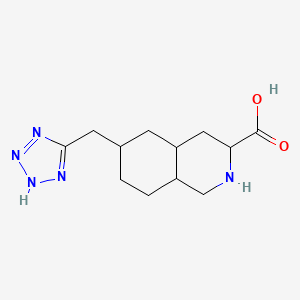
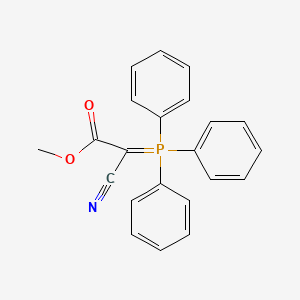
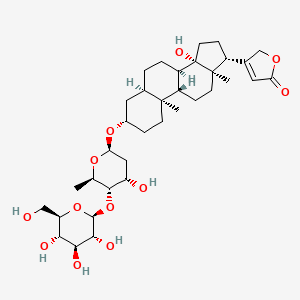
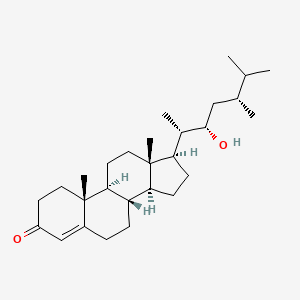
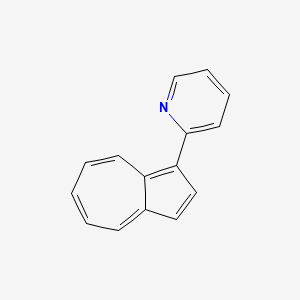
![[(4R,6R,7S,8S)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1254436.png)
![(Z)-but-2-enedioic acid;N-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]acetamide](/img/structure/B1254437.png)
